2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid
Description
Properties
IUPAC Name |
[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12(2)15-9-8-13(3)10-17(15)21-11-14-6-4-5-7-16(14)18(19)20/h4-10,12,19-20H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAGWNUTBEZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=C(C=CC(=C2)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584759 | |
| Record name | (2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-87-1 | |
| Record name | B-[2-[[5-Methyl-2-(1-methylethyl)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-87-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Routes
The predominant synthetic approach to 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid involves the following key steps:
Phenoxymethyl Substituent Introduction: Typically, 2-isopropyl-5-methylphenol is alkylated with a halomethyl derivative of phenylboronic acid or its protected form to install the phenoxymethyl group at the ortho position.
Boronic Acid Formation: The boronic acid moiety is introduced or unmasked either by direct lithiation and subsequent reaction with boron reagents or via palladium-catalyzed borylation methods using bis(pinacolato)diboron or trimethyl borate.
Catalysis: Palladium catalysts such as palladium acetate are commonly employed, often in the presence of bases like potassium carbonate, in organic solvents such as toluene. The reaction conditions are optimized to balance yield and purity, typically maintaining temperatures below 60°C during boronation to prevent side reactions like boroxin formation.
Industrial and Laboratory Scale Production
Batch and Continuous Flow Processes: Industrial synthesis may utilize continuous flow reactors to improve reaction control, scalability, and reproducibility. Automated purification systems, including recrystallization and solvent extraction, ensure high purity products.
Purification Techniques: Due to the tendency of boronic acids to adsorb on silica, purification commonly avoids silica gel chromatography. Instead, recrystallization from suitable solvents or liquid-liquid extraction is preferred.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Palladium acetate or other Pd(0) complexes |
| Base | Potassium carbonate, triethylamine |
| Solvent | Toluene, acetonitrile |
| Temperature | 40–60 °C during key steps |
| Reaction Time | 12 hours or until completion |
| Atmosphere | Inert (nitrogen or argon) |
Example Preparation Protocol (Literature-Inferred)
Mix 2-isopropyl-5-methylphenol with a phenylboronic acid derivative in toluene under nitrogen atmosphere.
Add potassium carbonate as a base and palladium acetate as a catalyst.
Heat the reaction mixture to 40–45°C and stir for approximately 12 hours.
After reaction completion, cool and perform aqueous workup with water and organic solvents (e.g., toluene).
Dry the organic phase over sodium sulfate and evaporate under reduced pressure.
Purify the residue by recrystallization from a suitable solvent system (e.g., hexane or ethanol) to obtain the final boronic acid product with high purity.
Reaction Mechanisms and Influencing Factors
Suzuki-Miyaura Coupling: The boronic acid group participates in transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds.
Directed Ortho-Metalation: In some synthetic approaches, ortho-metalation of the phenyl ring followed by reaction with boron reagents is used to introduce the boronic acid functionality regioselectively.
Steric and Electronic Effects: The isopropyl and methyl substituents on the phenoxy ring increase steric hindrance, which can influence coupling efficiency and selectivity. Electron-donating alkyl groups enhance nucleophilicity, favoring coupling with electron-deficient aryl halides.
Data Table: Summary of Preparation Parameters and Outcomes
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Phenol alkylation | 2-Isopropyl-5-methylphenol + halomethyl phenylboronic acid derivative, base (K2CO3), Pd catalyst, toluene, 40–45°C, 12 h | High conversion, >80% yield | Controlled temperature critical to avoid side reactions |
| Boronation | Bis(pinacolato)diboron or trimethyl borate, Pd catalyst, base, ≤60°C | High yield, >85% purity | Avoids boroxin formation |
| Purification | Recrystallization (hexane, ethanol) or solvent extraction | >95% purity | Avoid silica gel chromatography |
| Storage | Argon atmosphere, –20°C, desiccant (3Å molecular sieves) | Maintains stability | Prevents oxidation and moisture uptake |
Research Findings and Analytical Characterization
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm structural integrity. High-Performance Liquid Chromatography (HPLC) with C18 columns and acidic mobile phases (0.1% trifluoroacetic acid) monitors purity and detects impurities.
Solubility Profile: The compound exhibits good solubility in organic solvents such as tetrahydrofuran (20–50 mg/mL) and dimethyl sulfoxide (>100 mg/mL), facilitating its use in various coupling reactions. Solvent choice influences reaction kinetics and product isolation.
Stability: Boronic acids are prone to oxidation and boroxin formation under ambient conditions. Proper storage under inert atmosphere and low temperature is essential for maintaining compound integrity.
Summary of Key Notes on Preparation
The synthesis of this compound relies heavily on palladium-catalyzed cross-coupling and selective boronation techniques.
Reaction conditions such as temperature, solvent, and base choice critically affect yield and purity.
Purification avoids chromatographic adsorption issues by favoring recrystallization and solvent extraction.
Industrial-scale production benefits from continuous flow technology and automated purification to ensure consistent quality.
Analytical methods including NMR and HPLC are essential for characterization and quality control.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: The major product is 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenol.
Reduction: The major product is 2-[(2-Isopropyl-5-methylphenoxy)methyl]borane.
Substitution: Depending on the electrophile, various substituted derivatives of the phenyl ring are formed.
Scientific Research Applications
Organic Synthesis
2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely utilized in creating complex organic molecules, including pharmaceuticals and agrochemicals .
Biological Applications
The compound has shown promise in synthesizing biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various biological targets enhances its utility in drug discovery and development. For example, it has been explored as a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), which plays a critical role in anti-thrombotic therapies .
Medicinal Chemistry
In medicinal chemistry, this compound is employed in developing pharmaceutical agents with potential therapeutic applications. Its unique properties allow for modifications that can enhance bioactivity and specificity towards certain biological pathways. Case studies have highlighted its role in designing drugs targeting cardiovascular diseases by selectively inhibiting specific pathways involved in platelet activation .
Material Science
Beyond biological applications, this boronic acid derivative is also utilized in producing advanced materials, including polymers and electronic components. Its reactivity allows it to participate in various polymerization processes, contributing to the development of new materials with tailored properties .
Data Table of Research Findings
Case Study 1: Inhibition of PI3Kβ
A study demonstrated that this compound effectively inhibits PI3Kβ, leading to reduced platelet activation without affecting normal hemostasis. This selectivity makes it a potential candidate for treating thrombotic disorders without increasing bleeding risks .
Case Study 2: Synthesis of Enzyme Inhibitors
Research has shown that derivatives of this boronic acid can be synthesized to create potent enzyme inhibitors targeting various pathways involved in cancer progression. These compounds have exhibited significant activity against specific cancer cell lines, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Arylboronic acids exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Steric and Electronic Effects: The 2-isopropyl-5-methylphenoxymethyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability. This contrasts with smaller substituents like methoxymethyl (lower steric hindrance, higher reactivity) and bulkier groups like pivaloylamino (reduced coupling efficiency) . Electron-donating alkyl groups (isopropyl, methyl) enhance the boronic acid’s nucleophilicity, favoring couplings with electron-deficient aryl halides. Fluorinated analogs (e.g., 2-fluoro-5-(hydroxymethyl)) exhibit increased electrophilicity, useful in electron-rich systems .
Stability and Solubility :
- Compounds with hydrophilic groups (e.g., hydroxymethyl or methoxy ) demonstrate higher solubility in polar solvents, whereas alkylated derivatives like the target compound may favor organic phases .
Commercial Availability :
- Derivatives like 2-methoxy-5-methylphenylboronic acid are commercially available at >97% purity (¥20,000/5g), highlighting their industrial relevance . The target compound’s niche substitution pattern may limit commercial accessibility.
Theoretical Insights: DFT studies on analogous structures suggest that alkylphenoxy groups stabilize the boronic acid via hyperconjugation, reducing hydrolysis susceptibility compared to electron-withdrawing substituents (e.g., formyl or trifluoromethyl) .
Biological Activity
2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The chemical structure of this compound includes a boronic acid functional group attached to a phenyl ring and an isopropyl-substituted phenoxy group. This unique structure may influence its biological activity through various mechanisms.
Antimicrobial Activity
Boronic acids, including this compound, have been studied for their antimicrobial properties. Research indicates that certain phenylboronic acids can inhibit the growth of various pathogens. For instance, studies on related compounds have shown moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like Tavaborole (AN2690) .
Anticancer Activity
The anticancer potential of boronic acids has been widely documented. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported that phenylboronic acid derivatives exhibited selective cytotoxicity towards MCF-7 breast cancer cells with IC50 values indicating significant growth inhibition .
Enzyme Inhibition
Boronic acids are recognized for their ability to inhibit enzymes, particularly serine proteases and β-lactamases. The mechanism often involves the formation of a reversible covalent bond with the active site of the enzyme. Studies have shown that derivatives of phenylboronic acid can effectively inhibit KPC-2 β-lactamase, enhancing the efficacy of β-lactam antibiotics against resistant strains .
| Enzyme | Inhibition Type | Ki (µM) | Reference |
|---|---|---|---|
| KPC-2 β-lactamase | Competitive Inhibition | 0.032 | |
| LeuRS (Candida) | Binding Interaction | Moderate |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For antimicrobial action, it is suggested that these compounds disrupt critical enzymatic processes in microbial cells, such as inhibiting tRNA synthetases . In cancer therapy, the inhibition of proteasome activity is a notable mechanism through which these compounds exert their cytotoxic effects .
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various phenylboronic acids found that certain derivatives exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics.
- Cytotoxicity Assessment : In vitro tests demonstrated that phenylboronic acid derivatives could selectively induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies.
Q & A
Q. What are the common synthetic routes for preparing 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation followed by boronation. Key steps include:
- Intermediate Preparation : Introduce the phenoxy-methyl substituent via alkylation of a phenol precursor.
- Boronation : Use bis(pinacolato)diboron (B₂Pin₂) or trimethyl borate under palladium catalysis .
Critical Factors : - Temperature : Elevated temperatures risk boroxin formation (cyclic anhydrides), reducing purity. Maintain ≤60°C during boronation .
- Purification : Avoid silica gel chromatography due to boronic acid adsorption; use recrystallization or solvent extraction .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
Methodological Answer:
Q. What are the key solubility properties in common organic solvents, and how do they influence reaction medium selection?
Methodological Answer: Analogous boronic acids (e.g., methoxy-substituted derivatives) exhibit:
Q. What preservation protocols mitigate stability challenges under ambient conditions?
Methodological Answer:
Q. What safety considerations are critical during handling?
Methodological Answer:
- Toxicity : Avoid inhalation (H335) and skin contact (H315/H319). Use fume hoods and nitrile gloves .
- Flammability : Store away from ignition sources; incompatible with strong oxidizers .
Advanced Research Questions
Q. How does steric hindrance from isopropyl/methyl groups affect reactivity in cross-coupling?
Methodological Answer:
Q. What strategies prevent boroxin formation during purification?
Methodological Answer:
Q. How can computational modeling predict binding affinity with diol-containing biomolecules?
Methodological Answer:
Q. How do electronic effects from the phenoxy-methyl group influence Suzuki-Miyaura outcomes?
Methodological Answer:
Q. How can analytical approaches resolve contradictions in reported catalytic activity data?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
